Alloxan hydrate

描述

属性

IUPAC Name |

5,5-dihydroxy-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O5/c7-1-4(10,11)2(8)6-3(9)5-1/h10-11H,(H2,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIIHZVKHFWOENY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)C(C(=O)NC(=O)N1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O5 | |

| Record name | ALLOXAN MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19732 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9024435 | |

| Record name | Alloxan monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Triclinic piacoidal crystals. White granular solid. (NTP, 1992) | |

| Record name | ALLOXAN MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19732 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

Sublimes (vacuum) (NTP, 1992) | |

| Record name | ALLOXAN MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19732 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 70.7 °F (NTP, 1992) | |

| Record name | ALLOXAN MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19732 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

3237-50-1 | |

| Record name | ALLOXAN MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19732 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5,5-Dihydroxy-2,4,6(1H,3H,5H)-pyrimidinetrione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3237-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alloxan monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003237501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALLOXAN MONOHYDRATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Alloxan monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5-dihydroxyperhydropyrimidinetrione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLOXAN MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2AAP9F8B6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

464 °F (decomposes) (NTP, 1992) | |

| Record name | ALLOXAN MONOHYDRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19732 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Alloxan Hydrate: A Comprehensive Technical Guide on its Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alloxan, a pyrimidine derivative, is a well-established diabetogenic agent extensively utilized in preclinical research to induce experimental diabetes mellitus in animal models.[1][2][3] Its selective toxicity towards pancreatic β-cells provides a valuable tool for studying the pathophysiology of diabetes and for screening potential anti-diabetic therapies.[4][5] This technical guide provides an in-depth overview of the chemical properties, structure, and synthesis of alloxan hydrate. Furthermore, it details standardized experimental protocols for the induction of diabetes in laboratory animals and elucidates the molecular signaling pathways underlying its cytotoxic effects.

Chemical Identity and Structure

Alloxan is an oxygenated pyrimidine, and its hydrated form, this compound, is the common commercially available and experimentally used compound.[3][6] The chemical name for alloxan is 2,4,5,6-tetraoxypyrimidine or 2,4,5,6-pyrimidinetetrone.[3][7] In its hydrated state, it exists as 5,5-dihydroxybarbituric acid.[6][8]

Chemical Structure

The structure of this compound features a pyrimidine ring with four keto groups, with the C5 ketone being hydrated to a geminal diol.

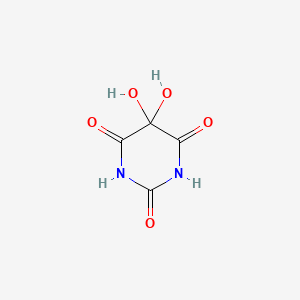

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, storage, and application in experimental settings.

Table 1: General Chemical Properties of this compound

| Property | Value | References |

| IUPAC Name | 5,5-Dihydroxypyrimidine-2,4,6(1H,3H,5H)-trione | [6][8] |

| Synonyms | Alloxan monohydrate, Mesoxalylurea, 5,6-Dioxyuracil | [9] |

| CAS Number | 2244-11-3 | [4][5][9][10] |

| Chemical Formula | C₄H₄N₂O₅ (for monohydrate) | [8][9][10] |

| Molecular Weight | 160.08 g/mol | [1][10][11] |

| Purity | ≥98% | [4][5][10] |

Table 2: Physical and Chemical Data for this compound

| Property | Value | References |

| Appearance | White to pale yellow crystalline powder | [1][9][12] |

| Melting Point | 255 °C (decomposes) | [9][11][12][13] |

| Solubility | Soluble in water, ethanol, acetone, and glacial acetic acid.[9][14] Slightly soluble in chloroform and petroleum ether. Insoluble in ether.[9] | |

| Specific Solubilities: | ||

| PBS (pH 7.2): ~10 mg/mL | [4][15] | |

| DMSO: ~5 mg/mL | [4][15] | |

| DMF: ~5 mg/mL | [4] | |

| pKa | 6.63 at 25 °C | [14] |

| Storage | 2-8°C, sealed, away from moisture | [9][10][16] |

| Stability | Stable under recommended storage conditions. Air sensitive.[9][17] Aqueous solutions should be used fresh and not stored for more than one day.[15] |

Experimental Protocols

Synthesis of this compound

Alloxan was originally synthesized by the oxidation of uric acid with nitric acid.[6] A common laboratory-scale synthesis involves the oxidation of barbituric acid with chromium trioxide in a mixture of acetic acid and water.[6][18]

Methodology: Oxidation of Barbituric Acid [18]

-

Reaction Setup: In a three-necked, round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and thermometer, place 850 g of glacial acetic acid and 100 ml of water.

-

Oxidizing Agent: Add 156 g of chromium trioxide to the flask and stir for approximately 15 minutes to dissolve.

-

Addition of Starting Material: Add 128 g of barbituric acid in portions over about 25 minutes, ensuring the reaction temperature does not exceed 50°C. Alloxan monohydrate will begin to crystallize during this addition.

-

Reaction Completion: Maintain the solution at 50°C for an additional 25-30 minutes after the addition of barbituric acid is complete.

-

Isolation: Cool the resulting slurry to 5-10°C and filter the crystalline product.

-

Purification: Wash the filter cake with cold glacial acetic acid until the washings are colorless, followed by a wash with ether to facilitate drying. The resulting yellow alloxan monohydrate has a melting point of approximately 254°C with decomposition.

Another method involves the oxidation of alloxantin dihydrate using fuming nitric acid.[19][20]

Methodology: Oxidation of Alloxantin Dihydrate [20]

-

Reaction Setup: In a flask with a mechanical stirrer, combine 36 ml of water and 25 g of finely crystalline alloxantin dihydrate.

-

Reaction Initiation: Heat the mixture to 50°C on a steam bath and add 3.6 ml of fuming nitric acid (sp. gr. 1.62) in a fine stream while stirring vigorously. Do not allow the temperature to exceed 60°C.

-

Reaction Progression: Once the nitric acid has been added, bring the temperature to 55°C. A vigorous reaction will occur with the evolution of nitrogen oxides.

-

Crystallization: After the reaction is complete, heat the mixture to 60-65°C for 10-15 minutes to dissolve the solid. Pour the reaction mixture into a tray and cool to 0°C or below overnight to crystallize alloxan tetrahydrate.

-

Conversion to Monohydrate: Collect the tetrahydrate crystals and dissolve them in a minimal amount of hot water. Filter the solution and cool again to recrystallize. Dry the moist tetrahydrate crystals over concentrated sulfuric acid to yield alloxan monohydrate as a fine white powder.

Induction of Experimental Diabetes

Alloxan is widely used to induce a model of Type 1 diabetes in laboratory animals, particularly rodents.[4] The protocol requires careful attention to dosage, animal strain, and post-injection care to ensure successful induction and minimize mortality.[2][21]

Methodology: Alloxan-Induced Diabetes in Rats [21][22][23]

-

Animal Selection: Male Wistar or Sprague-Dawley rats are commonly used.[21][23]

-

Acclimatization: Acclimatize animals for at least one week before the experiment.

-

Fasting: Fast the animals for 12 to 30 hours prior to alloxan administration. This fasting period is critical for the efficacy of alloxan.[21][22] Water should be provided ad libitum.

-

Alloxan Preparation: Prepare a fresh solution of alloxan monohydrate in cold (4°C) 0.9% saline or citrate buffer (pH 4.5). Alloxan is unstable in neutral pH solutions, so it must be prepared immediately before use.[2]

-

Administration: Administer a single intraperitoneal (i.p.) or intravenous (i.v.) injection of alloxan. Dosages vary by strain and administration route, typically ranging from 60 mg/kg (i.v. for SD rats) to 150 mg/kg (i.p. for Wistar rats).[2][21][22][23]

-

Post-Injection Care: Immediately following the injection, provide the animals with a 5-10% sucrose or glucose solution in their drinking water for the next 24-48 hours to prevent potentially fatal hypoglycemia that occurs as a result of massive insulin release from the damaged β-cells.[2][23]

-

Confirmation of Diabetes: Monitor blood glucose levels at 48 and 72 hours post-injection. Diabetes is typically confirmed when fasting blood glucose levels are consistently above 200 mg/dL (11.1 mmol/L) or 250 mg/dL.[1][2]

Caption: Experimental workflow for alloxan-induced diabetes.

Mechanism of Action: Signaling Pathways of β-Cell Toxicity

The diabetogenic action of alloxan is a consequence of its selective toxicity to pancreatic β-cells. This toxicity is primarily mediated by the generation of reactive oxygen species (ROS).[2][16]

-

Selective Uptake: Alloxan's structure is similar to glucose, which facilitates its preferential uptake into pancreatic β-cells via the GLUT2 glucose transporter.[16]

-

Redox Cycling: Inside the β-cell, alloxan undergoes a redox cycle with its reduction product, dialuric acid. This process is initiated by intracellular reducing agents like glutathione (GSH).[6][16]

-

ROS Generation: The redox cycling between alloxan and dialuric acid generates superoxide radicals (O₂⁻), hydrogen peroxide (H₂O₂), and highly reactive hydroxyl radicals (•OH).[2][6]

-

Oxidative Stress and Cell Death: The massive production of ROS overwhelms the β-cell's antioxidant defenses, leading to oxidative stress. This results in damage to critical cellular components, including DNA fragmentation and necrosis of the β-cells.[2][16]

-

Inhibition of Glucokinase: Alloxan also inhibits glucokinase, a key enzyme in glucose-stimulated insulin secretion, further impairing β-cell function.[6][16]

Caption: Signaling pathway of alloxan-induced β-cell toxicity.

Conclusion

This compound remains an indispensable tool in diabetes research. Its ability to reliably induce β-cell-specific cytotoxicity provides a robust and cost-effective model for investigating the complexities of diabetes and for the preclinical evaluation of novel therapeutic agents. A thorough understanding of its chemical properties, handling requirements, and mechanism of action, as detailed in this guide, is paramount for its safe and effective use in a research setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Alloxan induced Diabetes Models: Protocols, Mechanisms & Applications - Creative Biolabs [creative-biolabs.com]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. Alloxan (hydrate) - Cayman Chemical [bioscience.co.uk]

- 6. Alloxan - Wikipedia [en.wikipedia.org]

- 7. ALLOXAN (hydrate) Manufacturer, Supplier, Exporter [alphachemikaindia.com]

- 8. Alloxan monohydrate | C4H4N2O5 | CID 312231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ALLOXAN MONOHYDRATE | 2244-11-3 [chemicalbook.com]

- 10. chemscene.com [chemscene.com]

- 11. 四氧嘧啶一水合物 - 10G、25G规格 [sigmaaldrich.com]

- 12. This compound - Trusted Manufacturer, Supplier, Exporter at Attractive Prices [arnishlaborates.in]

- 13. alloxan monohydrate [stenutz.eu]

- 14. Alloxan | C4H2N2O4 | CID 5781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. This compound | 3237-50-1 | NA71089 | Biosynth [biosynth.com]

- 17. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. Preparation of Alloxan monohydrate - Chempedia - LookChem [lookchem.com]

- 21. researchgate.net [researchgate.net]

- 22. scispace.com [scispace.com]

- 23. Induction of Diabetes Mellitus Using Alloxan in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

The Alloxan Model of Diabetes: A Technical Guide to its History, Mechanism, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alloxan, a pyrimidine derivative, has served as a cornerstone in diabetes research for over seven decades. Its ability to selectively destroy insulin-producing pancreatic β-cells has made it an invaluable tool for inducing experimental type 1 diabetes in animal models. This chemically-induced diabetes model has been instrumental in elucidating the pathophysiology of the disease and has been widely used as a platform for screening potential anti-diabetic compounds. This in-depth technical guide provides a comprehensive overview of the history of alloxan as a diabetogenic agent, its mechanism of action, and detailed experimental protocols for its use.

A Historical Perspective: The Discovery of Alloxan's Diabetogenic Properties

The journey of alloxan from a simple organic compound to a key research tool in diabetology is a fascinating account of scientific discovery. First identified in the early 19th century, its diabetogenic potential was serendipitously discovered in 1943 by John Shaw Dunn, H.L. Sheehan, and N.G.B. McLetchie.[1][2] Their research, initially focused on kidney damage, revealed that intravenous administration of alloxan to rabbits caused specific necrosis of the islets of Langerhans, leading to a diabetic state.[1][2][3] This pivotal discovery provided the scientific community with the first reliable and reproducible chemical method for inducing diabetes in laboratory animals, paving the way for decades of research into the disease.[4]

Mechanism of Action: Selective β-Cell Toxicity

The diabetogenic action of alloxan is a consequence of its selective toxicity to pancreatic β-cells. This specificity is primarily attributed to the structural similarity of alloxan to glucose, which allows for its preferential uptake by β-cells through the GLUT2 glucose transporter.[5][6][7] Once inside the β-cell, a cascade of events unfolds, leading to cellular destruction.

The core of alloxan's toxicity lies in its ability to generate reactive oxygen species (ROS). Within the cell, alloxan undergoes a redox cycling reaction. It is first reduced to dialuric acid by intracellular reducing agents such as glutathione.[6][7] Dialuric acid is unstable and readily auto-oxidizes back to alloxan, a process that generates superoxide radicals (O₂⁻).[6][7] These superoxide radicals are then dismutated to hydrogen peroxide (H₂O₂). In the presence of transition metals like iron, hydrogen peroxide is further converted to highly reactive hydroxyl radicals (•OH) via the Fenton reaction.[6][7]

Pancreatic β-cells are particularly vulnerable to oxidative stress due to their relatively low expression of antioxidant enzymes like catalase and glutathione peroxidase. The overwhelming production of ROS by the alloxan redox cycle leads to significant cellular damage, including DNA fragmentation, lipid peroxidation, and damage to essential proteins and organelles. This culminates in the necrotic death of the β-cells, a sharp decline in insulin production, and the onset of hyperglycemia.

Another facet of alloxan's mechanism is its ability to inhibit key cellular enzymes. Notably, it can inhibit glucokinase, the enzyme that acts as a glucose sensor in β-cells, by oxidizing its sulfhydryl groups.[6] This inhibition disrupts glucose metabolism and further impairs insulin secretion.

References

Alloxan Hydrate: A Technical Guide to Solubility for the Research Professional

For immediate release

This in-depth technical guide provides researchers, scientists, and drug development professionals with comprehensive data on the solubility of alloxan hydrate in aqueous and organic solvents. This document collates quantitative data, outlines detailed experimental protocols for solubility determination, and presents a visualization of the key signaling pathway associated with alloxan's diabetogenic activity.

Core Solubility Data

This compound, a pyrimidine derivative, is a crucial compound in diabetes research, known for its selective toxicity to pancreatic β-cells.[1] Its solubility is a critical parameter for the preparation of stock solutions and experimental dosing. The following tables summarize the known quantitative and qualitative solubility of this compound in various solvents.

Quantitative Solubility Data

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| Water | ≥ 100 | ≥ 624.69 | Saturation not fully determined.[2][3] Hot aqueous solutions are yellow and become colorless on cooling.[4] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 | ~62.47 | Aqueous solutions are not recommended for storage for more than one day.[5] |

| Dimethyl Sulfoxide (DMSO) | ~5, 32, 100 | ~31.23, 199.9, 624.69 | Requires sonication for dissolution at higher concentrations.[2][5][6] Hygroscopic DMSO can impact solubility.[2] |

| Dimethylformamide (DMF) | ~5 | ~31.23 | - |

| Ethanol | 32 | 199.9 | - |

Qualitative Solubility Data

| Solvent | Solubility |

| Methanol | Soluble[4][7] |

| Acetone | Soluble[4][7] |

| Glacial Acetic Acid | Soluble[4][7] |

| Chloroform | Slightly soluble[4][7] |

| Petroleum Ether | Slightly soluble[4][7] |

| Toluene | Slightly soluble[4][7] |

| Ethyl Acetate | Slightly soluble[4][7] |

| Acetic Anhydride | Slightly soluble[4][7] |

| Ether | Insoluble[4][7] |

| Benzene | Soluble[4] |

Experimental Protocols

Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[8]

Materials:

-

This compound

-

Solvent of interest

-

Calibrated analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-performance liquid chromatography (HPLC) or other suitable analytical instrument for quantification

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Place the container in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the incubation period, cease agitation and allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and filter it using a syringe filter to remove any undissolved solid.

-

Quantify the concentration of this compound in the filtrate using a validated analytical method such as HPLC.

-

Repeat the experiment at different temperatures as required.

Protocol for Preparation of this compound Solutions for In Vivo Studies

Freshly prepared solutions are crucial for in vivo studies due to the instability of alloxan in aqueous solutions.[5][9]

Materials:

-

This compound

-

Sterile saline or appropriate buffer (e.g., citrate buffer, pH 4.5)

-

Vortex mixer

-

Sterile filters (0.22 µm)

Procedure:

-

Weigh the required amount of this compound in a sterile container.

-

Add the desired volume of cold, sterile saline or buffer to the this compound.

-

Immediately vortex the mixture until the solid is completely dissolved.

-

Administer the freshly prepared solution to the experimental animal, typically via intravenous or intraperitoneal injection, within 5-10 minutes of preparation.[2][7]

Alloxan-Induced β-Cell Toxicity Signaling Pathway

Alloxan exerts its toxic effects on pancreatic β-cells primarily through the generation of reactive oxygen species (ROS).[1][10] This leads to damage of cellular components and ultimately results in cell death. The following diagram illustrates the key steps in this signaling pathway.

Caption: Alloxan-induced β-cell toxicity pathway.

Experimental Workflow for Alloxan-Induced Diabetes Model

The induction of diabetes in animal models using alloxan is a standard procedure in metabolic research.[9] The following workflow outlines the key steps.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. biopioneer.com.tw [biopioneer.com.tw]

- 4. Alloxan | C4H2N2O4 | CID 5781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. ALLOXAN MONOHYDRATE | 2244-11-3 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Alloxan induced Diabetes Models: Protocols, Mechanisms & Applications - Creative Biolabs [creative-biolabs.com]

- 10. The mechanisms of alloxan- and streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

Alloxan Hydrate: An In-depth Technical Guide to Stability and Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alloxan hydrate is a pyrimidine derivative widely utilized in preclinical research to induce experimental diabetes mellitus, mimicking type 1 diabetes. Its diabetogenic action stems from its selective toxicity to pancreatic β-cells. However, the inherent instability of this compound in aqueous solutions presents a significant challenge for its consistent and effective use. This technical guide provides a comprehensive overview of the stability of this compound, its degradation products, and the underlying mechanisms of its action. It is designed to equip researchers, scientists, and drug development professionals with the critical knowledge required for the proper handling, formulation, and application of this compound in experimental settings.

Physicochemical Properties and Stability Profile

Alloxan is a crystalline solid that is freely soluble in water.[1] Its stability is highly dependent on pH and temperature. In the solid state, this compound is relatively stable when stored in a cool, dry, and dark place. However, in aqueous solutions, it is notoriously unstable, particularly at neutral and alkaline pH.

Effect of pH

The stability of this compound is markedly influenced by the pH of the aqueous medium. It exhibits greater stability in acidic conditions (pH 3-4) and undergoes rapid degradation as the pH increases towards neutral and alkaline values. At physiological pH (7.4) and 37°C, the half-life of alloxan is extremely short, estimated to be around 1.5 minutes. This rapid degradation is a critical factor to consider when preparing solutions for in vivo studies, as a delay between dissolution and administration can significantly reduce the effective dose of the active compound. For this reason, alloxan is often dissolved in a cold, slightly acidic saline solution (pH ~4.5) immediately before injection to ensure its diabetogenic efficacy.

Effect of Temperature

Elevated temperatures accelerate the degradation of this compound in aqueous solutions. Therefore, it is recommended to prepare solutions using cold solvents and to keep them on ice until use. The precise quantitative relationship between temperature and the degradation rate (i.e., the Arrhenius plot) for this compound is not extensively documented in publicly available literature, but the general principle of increased degradation with increased temperature is a crucial practical consideration.

Photostability

Exposure to light can also contribute to the degradation of this compound solutions. To minimize photolytic degradation, solutions should be prepared and stored in light-protected containers.

Table 1: Summary of this compound Stability

| Condition | Stability | Key Considerations |

| Solid State | Relatively stable | Store in a cool, dry, dark place. |

| Aqueous Solution (Acidic pH, e.g., 3-4) | More stable | Optimal for short-term storage before use. |

| Aqueous Solution (Neutral/Alkaline pH) | Highly unstable | Rapid degradation to inactive compounds. |

| Elevated Temperature | Decreased stability | Accelerates degradation rate. |

| Light Exposure | Decreased stability | Contributes to degradation. |

Degradation Pathways and Products

The degradation of this compound proceeds primarily through two main pathways: hydrolysis and reduction.

Hydrolytic Degradation

In aqueous solutions, especially at neutral to alkaline pH, this compound undergoes rapid hydrolysis to form alloxanic acid .[2] Alloxanic acid is a non-diabetogenic compound, meaning its formation leads to a loss of the desired biological activity of alloxan.

Reductive Degradation and Redox Cycling

In the presence of reducing agents, such as intracellular thiols like glutathione (GSH), alloxan is reduced to dialuric acid .[3] This reduction is a key step in its diabetogenic mechanism. Dialuric acid is unstable and readily auto-oxidizes back to alloxan, creating a redox cycle. This cycle is pivotal as it leads to the generation of reactive oxygen species (ROS).

Table 2: Major Degradation and Transformation Products of this compound

| Product | Formation Pathway | Role in Diabetogenic Activity |

| Alloxanic Acid | Hydrolysis of alloxan | Inactive degradation product |

| Dialuric Acid | Reduction of alloxan | Key intermediate in the redox cycle |

| Reactive Oxygen Species (ROS) | Redox cycling of alloxan and dialuric acid | Primary mediators of β-cell toxicity |

Note: A comprehensive profile of all potential degradation products under various forced degradation conditions (e.g., oxidative, photolytic) is not extensively detailed in the literature.

Mechanism of Diabetogenic Action: The Role of Degradation Products

The diabetogenic effect of alloxan is not caused by the molecule itself but rather by the products of its intracellular degradation and redox cycling.

Selective Uptake into Pancreatic β-Cells

Alloxan's structural similarity to glucose allows it to be selectively transported into pancreatic β-cells via the GLUT2 glucose transporter. This selective accumulation is the basis for its specific toxicity to these cells.

Redox Cycling and Generation of Reactive Oxygen Species (ROS)

Once inside the β-cell, alloxan engages in a redox cycle with its reduction product, dialuric acid, in the presence of cellular reducing agents like glutathione.[3] This cyclic reaction consumes molecular oxygen and generates a cascade of reactive oxygen species (ROS), including superoxide radicals (O₂⁻), hydrogen peroxide (H₂O₂), and highly reactive hydroxyl radicals (•OH).

Oxidative Stress and β-Cell Destruction

Pancreatic β-cells have relatively low levels of antioxidant defense enzymes, making them particularly vulnerable to oxidative stress. The massive production of ROS overwhelms the cellular antioxidant capacity, leading to damage of critical biomolecules, including DNA, proteins, and lipids. This culminates in the necrotic death of the β-cells, resulting in a state of insulin deficiency and hyperglycemia.

References

Pancreatic Beta-Cell Toxicity of Alloxan Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alloxan hydrate is a well-established diabetogenic agent widely utilized in preclinical research to induce a model of type 1 diabetes mellitus in experimental animals. Its selective toxicity towards pancreatic beta-cells provides a valuable tool for studying the pathophysiology of diabetes and for screening potential antidiabetic therapies. This technical guide provides an in-depth overview of the core mechanisms underlying alloxan-induced beta-cell toxicity, detailed experimental protocols for the induction of diabetes, and a summary of the quantitative parameters associated with its use. The signaling pathways involved in alloxan's cytotoxic action are visually represented to facilitate a comprehensive understanding of its molecular effects.

Introduction

Alloxan, a derivative of pyrimidine, exerts its diabetogenic effect through the selective destruction of insulin-producing beta-cells within the islets of Langerhans in the pancreas.[1] This selective toxicity is attributed to its structural similarity to glucose, which allows for its preferential uptake by beta-cells via the GLUT2 glucose transporter.[2][3][4] Once inside the cell, alloxan initiates a cascade of events, primarily mediated by the generation of reactive oxygen species (ROS), leading to oxidative stress, cellular damage, and ultimately, necrotic cell death.[5][6] The resulting insulin deficiency leads to hyperglycemia, mimicking the condition of type 1 diabetes.

Mechanism of Alloxan-Induced Beta-Cell Toxicity

The cytotoxic action of alloxan is a multi-step process involving its transport into the beta-cell and subsequent generation of harmful free radicals.

2.1. Cellular Uptake: Alloxan's structural resemblance to glucose facilitates its transport into pancreatic beta-cells through the GLUT2 transporter, which is highly expressed on these cells in many rodent species.[2][3][7] This selective accumulation is a key factor in its beta-cell-specific toxicity.

2.2. Redox Cycling and ROS Generation: Inside the beta-cell, alloxan participates in a redox cycle with its reduction product, dialuric acid. This reaction is fueled by intracellular thiols, particularly glutathione (GSH).[3] The autoxidation of dialuric acid generates superoxide radicals (O₂⁻), which are then dismutated to hydrogen peroxide (H₂O₂).[2][6] In the presence of transition metals like iron, H₂O₂ can be further converted into highly reactive hydroxyl radicals (•OH) via the Fenton reaction.[3][6]

2.3. Oxidative Stress and Cellular Damage: Pancreatic beta-cells have a particularly low intrinsic antioxidant defense capacity, making them highly susceptible to oxidative stress.[3] The surge in ROS overwhelms the cellular antioxidant systems, leading to widespread damage to key cellular components:

-

DNA Fragmentation: Hydroxyl radicals can cause significant damage to DNA, leading to strand breaks and activating pathways of cell death.[8][9]

-

Protein Oxidation: ROS can oxidize and inactivate essential proteins and enzymes, including glucokinase, which is crucial for glucose sensing and insulin secretion.[3]

-

Lipid Peroxidation: The oxidation of lipids in cellular membranes disrupts their integrity and function.[10]

2.4. Disruption of Calcium Homeostasis: Alloxan-induced oxidative stress also leads to a massive increase in cytosolic calcium concentrations.[6][11] This is thought to result from damage to the mitochondrial membrane and the endoplasmic reticulum, leading to the release of stored calcium. Elevated intracellular calcium further contributes to cellular dysfunction and activates catabolic enzymes that hasten cell death.

Data Presentation: Quantitative Parameters of Alloxan Induction

The effective dose of alloxan for inducing diabetes varies depending on the animal species, strain, route of administration, and the nutritional state of the animal.[1] The following tables summarize typical dosage regimens and expected outcomes.

| Animal Model | Route of Administration | This compound Dose (mg/kg body weight) | Onset of Hyperglycemia | Reference(s) |

| Mouse (Kunming) | Intravenous (tail vein) | 75 - 100 | 72 hours | [5] |

| Rat (Sprague-Dawley) | Intravenous | 60 | - | [5] |

| Rat (Wistar) | Intraperitoneal | 150 | 3 days | [12] |

| Rat (Wistar) | Intraperitoneal | 120 | - | [13] |

| Rat | Intraperitoneal | 160 | - | [14] |

| Rabbit (New Zealand White) | Intraperitoneal | 80 (four doses at weekly intervals) | 1 week | [15] |

Table 1: Alloxan Dosage for Induction of Diabetes in Different Animal Models.

| Parameter | Pre-induction | Post-induction (Alloxan-treated) | Reference(s) |

| Blood Glucose (Rat) | ~103.0 ± 34.22 mg/dL | >270 mg/dL | [12][16] |

| Blood Glucose (Mouse) | - | >200 mg/dL (11.1 mmol/L) | [5] |

| Serum Insulin | Normal | Significantly decreased | |

| Pancreatic Beta-Cell Number | Normal | Significantly decreased | [17] |

Table 2: Typical Biochemical and Histological Changes Following Alloxan Administration.

Experimental Protocols

4.1. Preparation of Alloxan Solution:

-

This compound is unstable in aqueous solutions and should be prepared fresh immediately before administration.[5]

-

Weigh the required amount of alloxan monohydrate (CAS No: 2244-11-3).

-

Dissolve it in cold, sterile 0.9% saline (NaCl) solution to the desired concentration (e.g., 1-3% for intravenous injection in mice).[5]

-

Keep the solution on ice and protected from light until injection.

4.2. Induction of Diabetes in Rodents (General Protocol):

-

Animal Selection: Use healthy, adult animals of a specific strain and age as specified in the experimental design (e.g., male Wistar rats, 200-250g).

-

Fasting: Fast the animals for 12-24 hours prior to alloxan administration.[5][12] This enhances the sensitivity of beta-cells to alloxan. Water should be provided ad libitum.

-

Alloxan Administration:

-

Post-Injection Care:

-

Immediately after injection, provide the animals with free access to food and water.

-

To prevent fatal hypoglycemia that can occur due to the initial massive release of insulin from damaged beta-cells, provide a 5-10% glucose solution for drinking for the first 24 hours.[5]

-

-

Confirmation of Diabetes:

-

Measure blood glucose levels at 48-72 hours post-injection.[5][12]

-

Blood can be collected from the tail vein.

-

Animals with fasting blood glucose levels consistently above 200-250 mg/dL are considered diabetic.[5][12]

-

Monitor blood glucose levels periodically throughout the study to ensure stable hyperglycemia.

-

4.3. Histopathological Analysis of the Pancreas:

-

Euthanize the animals at the end of the experimental period.

-

Carefully dissect the pancreas and fix it in 10% neutral buffered formalin.

-

Process the tissue for paraffin embedding.

-

Cut sections of 4-5 µm thickness.

-

Stain the sections with Hematoxylin and Eosin (H&E) for general morphology.

-

Examine the islets of Langerhans under a microscope for signs of beta-cell necrosis, degranulation, and a reduction in islet size.[13][15][17]

Visualization of Pathways and Workflows

Caption: Signaling pathway of alloxan-induced pancreatic beta-cell toxicity.

Caption: Experimental workflow for inducing diabetes with alloxan.

Conclusion

This compound remains a crucial tool in diabetes research, providing a reliable and cost-effective method for inducing a state of insulin-dependent diabetes in laboratory animals. A thorough understanding of its mechanism of action, which is centered on the generation of reactive oxygen species and the induction of oxidative stress in pancreatic beta-cells, is essential for the proper design and interpretation of studies utilizing this model. Adherence to established experimental protocols, including appropriate dosage, administration route, and post-procedural care, is critical for achieving a stable diabetic model while minimizing animal mortality. The data and methodologies presented in this guide offer a comprehensive resource for researchers aiming to effectively employ the alloxan-induced diabetes model in their scientific investigations.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Relative importance of cellular uptake and reactive oxygen species for the toxicity of alloxan and dialuric acid to insulin-producing cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The mechanisms of alloxan- and streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Alloxan induced Diabetes Models: Protocols, Mechanisms & Applications - Creative Biolabs [creative-biolabs.com]

- 6. The mechanism of alloxan and streptozotocin action in B cells of the rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Streptozocin- and alloxan-induced H2O2 generation and DNA fragmentation in pancreatic islets. H2O2 as mediator for DNA fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Alloxan-induced DNA strand breaks in pancreatic islets. Evidence for H2O2 as an intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Genotoxic Potential of Reactive Oxygen Species (Ros), Lipid Peroxidation and DNA Repair Enzymes (Fpg and Endo III) in Alloxan Injected Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Role of Ca2+ in alloxan-induced pancreatic beta-cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. healthsciencesbulletin.com [healthsciencesbulletin.com]

- 14. Histological changes and antidiabetic activities of Icacina trichantha tuber extract in beta-cells of alloxan induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Histopathological abnormalities of prolonged alloxan-induced diabetes mellitus in rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 16. farmaciajournal.com [farmaciajournal.com]

- 17. alliedacademies.org [alliedacademies.org]

Alloxan Hydrate vs. Monohydrate for In Vivo Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of alloxan, in its various hydrated forms, for the induction of experimental diabetes in in vivo studies. This document will elucidate the chemical properties, mechanisms of action, and practical considerations for researchers utilizing this well-established diabetogenic agent. Particular attention is given to the distinction between alloxan hydrate and alloxan monohydrate, a common point of confusion in experimental protocols.

Understanding Alloxan and its Hydrated Forms

Alloxan is a toxic glucose analog that selectively destroys insulin-producing pancreatic beta cells, making it a widely used chemical for inducing type 1 diabetes in laboratory animals. It exists in several forms, primarily differing in their degree of hydration.

Chemical Equivalence: In the context of in vivo research, the terms "this compound" and "alloxan monohydrate" are frequently used interchangeably and typically refer to the same compound: alloxan monohydrate (C₄H₄N₂O₅·H₂O), with a CAS number of 2244-11-3.[1][2][3] Anhydrous alloxan (C₄H₂N₂O₄, CAS 50-71-5) and a tetrahydrate form also exist.[4][5][6]

The critical factor for accurate and reproducible studies is to account for the water of hydration when calculating dosages. The molecular weight of alloxan monohydrate (160.09 g/mol ) is higher than that of anhydrous alloxan (142.07 g/mol ) due to the presence of a water molecule.[2][6] Therefore, to deliver an equivalent molar dose of the active alloxan molecule, a greater mass of the monohydrate form is required.

Stability and Preparation: Alloxan is notoriously unstable in aqueous solutions, with a half-life of approximately 1.5 minutes under physiological conditions.[5][7] Its stability is pH-dependent, with increased stability in acidic solutions.[7] For this reason, it is imperative to prepare alloxan solutions freshly before each experiment. Many protocols recommend dissolving alloxan in cold, sterile saline or a citrate buffer (pH 4.0-4.5) to enhance stability.[7]

Mechanism of Alloxan-Induced Beta-Cell Toxicity

The diabetogenic action of alloxan is a multi-step process initiated by its uptake into pancreatic beta cells via the GLUT2 glucose transporter.[8] Inside the cell, alloxan engages in a redox cycle, leading to the generation of reactive oxygen species (ROS), which are the primary mediators of its toxicity.

The key steps in the signaling pathway of alloxan-induced beta-cell death are:

-

Uptake: Alloxan's structural similarity to glucose facilitates its transport into pancreatic beta cells through the GLUT2 transporter.[8]

-

Redox Cycling: Within the beta cell, alloxan is reduced to dialuric acid. This reaction, in the presence of intracellular thiols like glutathione, initiates a redox cycle.[5]

-

ROS Generation: The autoxidation of dialuric acid generates superoxide radicals (O₂⁻), which are then converted to hydrogen peroxide (H₂O₂). In the presence of iron, H₂O₂ is further converted to highly reactive hydroxyl radicals (•OH) via the Fenton reaction.[5][8]

-

Oxidative Stress and Cellular Damage: The massive increase in ROS leads to significant oxidative stress. These free radicals damage cellular components, including DNA, proteins, and lipids.

-

DNA Damage and PARP Activation: Hydroxyl radicals, in particular, cause DNA fragmentation. This DNA damage activates the nuclear enzyme poly (ADP-ribose) polymerase (PARP), which attempts to repair the DNA.

-

Energy Depletion and Necrosis: The activation of PARP depletes the intracellular stores of its substrate, NAD+, and subsequently ATP. This severe energy depletion ultimately leads to beta-cell necrosis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ALLOXAN MONOHYDRATE | 2244-11-3 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. US4292312A - Method for preparing alloxan stable aqueous solutions and solutions resulting therefrom - Google Patents [patents.google.com]

- 5. Alloxan - Wikipedia [en.wikipedia.org]

- 6. Alloxan | C4H2N2O4 | CID 5781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Alloxan Hydrate: A Technical Guide for Researchers

An In-depth Whitepaper on the Core Properties, Experimental Applications, and Cellular Mechanisms of a Key Diabetogenic Agent

This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of alloxan hydrate. It details its chemical and physical properties, outlines established experimental protocols for the induction of diabetes in animal models, and explores the underlying molecular signaling pathways responsible for its selective toxicity to pancreatic β-cells.

Core Data Summary

For ease of reference and comparison, the fundamental properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 2244-11-3 | [1][2][3][4][5] |

| Molecular Formula | C₄H₄N₂O₅ (for monohydrate) | [2][5][6] |

| Molecular Weight | 160.09 g/mol | [1][2][6] |

| Appearance | White to pale yellow crystalline powder | [1] |

| Melting Point | 255 °C (decomposes) | [1][6] |

A key consideration for experimental work is the solubility of this compound in various solvents. The following table provides a summary of its solubility profile.

| Solvent | Solubility | Reference(s) |

| Water | ≥ 100 mg/mL | [7][8] |

| PBS (pH 7.2) | ~10 mg/mL | [3][9] |

| DMSO | ~5 mg/mL | [3][9] |

| Dimethylformamide (DMF) | ~5 mg/mL | [3][9] |

| Ethanol | Soluble | [6] |

| Acetone | Soluble | [6] |

| Glacial Acetic Acid | Soluble | [6] |

| Methanol | Soluble | [6] |

| Chloroform | Slightly soluble | [6] |

| Petroleum Ether | Slightly soluble | [6] |

| Toluene | Slightly soluble | [6] |

| Ethyl Acetate | Slightly soluble | [6] |

| Acetic Anhydride | Slightly soluble | [6] |

| Ether | Insoluble | [6] |

Mechanism of Action: A Signaling Pathway to β-Cell Apoptosis

Alloxan's diabetogenic activity stems from its selective toxicity towards pancreatic β-cells. This toxicity is primarily mediated by the generation of reactive oxygen species (ROS).[10][11] The process begins with the uptake of alloxan, a glucose analog, into the β-cells via the GLUT2 glucose transporter.[10]

Inside the cell, alloxan participates in a redox cycle with its reduction product, dialuric acid. This cycle, in the presence of intracellular thiols like glutathione, generates superoxide radicals (O₂⁻).[10] These radicals are then dismutated to hydrogen peroxide (H₂O₂). In a final, iron-catalyzed Fenton reaction, highly reactive hydroxyl radicals (•OH) are produced.[10] These hydroxyl radicals are the ultimate effectors of β-cell destruction.[10] Pancreatic β-cells are particularly susceptible to this oxidative stress due to their relatively low antioxidant defense capacity.[10] The resulting damage to cellular components, including DNA fragmentation and mitochondrial dysfunction, ultimately leads to apoptotic cell death.[12]

Alloxan-induced signaling pathway leading to pancreatic β-cell apoptosis.

Experimental Protocols for Induction of Diabetes

The alloxan-induced diabetic animal model is a widely used tool in diabetes research. The following sections provide detailed methodologies for inducing diabetes in rats and mice. It is crucial to note that the optimal dose of alloxan can vary depending on the animal species, strain, route of administration, and nutritional status.[3]

General Workflow for Alloxan-Induced Diabetes

The experimental workflow for inducing diabetes with alloxan generally follows a set of standardized steps, from animal preparation to confirmation of the diabetic state.

General experimental workflow for inducing diabetes using alloxan.

Protocol for Wistar Rats

A commonly used protocol for inducing diabetes in Wistar rats involves a single intraperitoneal injection of alloxan monohydrate.

-

Animal Selection: Healthy Wistar rats weighing between 120 and 150 grams.[13]

-

Acclimatization: House the animals in standard laboratory conditions for a period of acclimatization.[13]

-

Fasting: Fast the rats for 12 to 18 hours prior to alloxan administration, with free access to water.[13] A 30-hour fast has also been shown to be highly effective.[14]

-

Alloxan Preparation: Freshly prepare a solution of alloxan monohydrate in a cold, sterile 0.9% sodium chloride (saline) solution.[14] An example preparation involves dissolving 600 mg of alloxan in 40 mL of saline solution.[14]

-

Administration: Administer a single intraperitoneal injection of alloxan at a dose of 150 mg/kg body weight.[13][14]

-

Post-Injection Care: To counteract the initial hypoglycemic phase that can occur after alloxan administration, provide the animals with a 5% dextrose solution to drink for the first 24 hours post-injection.[13]

-

Confirmation of Diabetes: Measure blood glucose levels 48 to 72 hours after alloxan injection. Animals with a fasting blood glucose level of ≥ 270 mg/dL are considered diabetic.[14] Blood samples can be obtained from the tail vein.[13]

Protocol for Mice

The induction of diabetes in mice follows a similar procedure, with adjustments in the dosage and administration route.

-

Animal Selection: Male Kunming mice (6-8 weeks old, 30±5 g) are often used.[11]

-

Fasting: Fast the mice for 24 hours before injection.[11]

-

Alloxan Preparation: Prepare a fresh 1-3% solution of alloxan in saline.[11] Another protocol suggests dissolving this compound in hydrochloric acid (pH=5).[6]

-

Administration: Administer a single intravenous injection via the tail vein at a dose of 70-100 mg/kg body weight.[6][11] The solution should be administered within 10 minutes of preparation.[6]

-

Confirmation of Diabetes: Diabetes is confirmed when blood glucose levels exceed 200 mg/dL (11.1 mmol/L) 72 hours after injection.[6][11] For long-term studies, sustained hyperglycemia (>16.7 mmol/L) over a 2-week period is required.[11] Blood samples can be taken from the orbital sinus.[6]

This guide provides a foundational understanding of this compound for its application in diabetes research. Adherence to detailed and validated protocols is essential for the successful and reproducible induction of the diabetic phenotype in animal models, paving the way for further investigation into the pathophysiology of diabetes and the development of novel therapeutic interventions.

References

- 1. This compound - Trusted Manufacturer, Supplier, Exporter at Attractive Prices [arnishlaborates.in]

- 2. Alloxan, monohydrate [webbook.nist.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. scbt.com [scbt.com]

- 5. chemscene.com [chemscene.com]

- 6. ALLOXAN MONOHYDRATE | 2244-11-3 [chemicalbook.com]

- 7. biopioneer.com.tw [biopioneer.com.tw]

- 8. ALLOXAN MONOHYDRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. The mechanisms of alloxan- and streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Alloxan induced Diabetes Models: Protocols, Mechanisms & Applications - Creative Biolabs [creative-biolabs.com]

- 12. Protective mechanism of reduced water against alloxan-induced pancreatic β-cell damage: Scavenging effect against reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijbpas.com [ijbpas.com]

- 14. scispace.com [scispace.com]

Methodological & Application

Alloxan Hydrate Protocol for Inducing Diabetes in Rats: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alloxan, a urea derivative, is a well-established chemical agent used to induce experimental diabetes mellitus in laboratory animals, particularly rats. Its cytotoxic action selectively targets and destroys insulin-producing pancreatic β-cells, leading to a state of insulin-dependent diabetes that mimics Type 1 diabetes in humans. This document provides detailed application notes and standardized protocols for the induction of diabetes in rats using alloxan hydrate. It includes information on dosage, administration, monitoring, and the underlying mechanism of action. The protocols and data presented are intended to guide researchers in establishing a reproducible and reliable diabetic rat model for studies related to diabetes pathophysiology and the evaluation of novel therapeutic agents.

Mechanism of Alloxan-Induced β-Cell Toxicity

Alloxan's diabetogenic effect is a consequence of its selective uptake by pancreatic β-cells via the GLUT2 glucose transporter.[1][2] Once inside the cell, alloxan and its reduction product, dialuric acid, participate in a redox cycle that generates reactive oxygen species (ROS), including superoxide radicals, hydrogen peroxide, and highly reactive hydroxyl radicals.[1][2][3] Pancreatic β-cells have a particularly low antioxidative defense capacity, making them highly susceptible to the oxidative stress induced by this process.[1] The excessive ROS production leads to the damage of cellular macromolecules, including DNA fragmentation, and ultimately results in the necrosis of β-cells.[1][2] This destruction of β-cells leads to a profound insulin deficiency and the subsequent development of hyperglycemia.

Caption: Mechanism of alloxan-induced pancreatic β-cell toxicity.

Experimental Protocols

Materials and Reagents

-

Alloxan monohydrate (Sigma-Aldrich or equivalent)

-

Sterile 0.9% saline solution (chilled to 4°C)

-

Male Wistar or Sprague-Dawley rats (age 7-9 weeks is often considered suitable)[4]

-

Glucometer and test strips

-

Insulin (long-acting, e.g., glargine, and short-acting)

-

10% sucrose solution

-

Animal restraining device

-

Sterile syringes and needles (25-27 gauge)

Experimental Workflow

Caption: General workflow for inducing diabetes in rats using alloxan.

Detailed Procedure

-

Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) for at least one week before the experiment, with free access to standard pellet chow and water.

-

Baseline Measurements: Record the body weight and measure the fasting blood glucose of each rat before the induction of diabetes.

-

Fasting: Fast the rats for 16 to 36 hours prior to alloxan administration.[4][5][6] A 36-hour fast has been shown to yield favorable conditions with low mortality.[5] Water should be available ad libitum.

-

Alloxan Solution Preparation: Prepare the alloxan monohydrate solution immediately before use, as it is unstable in aqueous solutions. Dissolve alloxan in cold (4°C) sterile 0.9% saline. A common concentration is 5% (w/v).[7]

-

Alloxan Administration: Administer a single intraperitoneal (i.p.) injection of alloxan. The dosage can range from 120 mg/kg to 200 mg/kg.[5][8][9] A dose of 150 mg/kg is frequently reported to be effective with a high induction rate and manageable mortality.[5][6][7][8]

-

Post-Injection Care: Immediately after the alloxan injection, replace the drinking water with a 10% sucrose solution for the next 24 hours to prevent fatal hypoglycemia resulting from the massive release of insulin from the initially damaged pancreatic β-cells.[7][8]

-

Monitoring Blood Glucose: Alloxan induces a triphasic blood glucose response:

-

Initial Hyperglycemia (first 1-2 hours): Due to a transient inhibition of insulin secretion.

-

Hypoglycemia (4-8 hours): Caused by a massive release of insulin from damaged β-cells. This is a critical period for mortality.

-

Sustained Hyperglycemia (from 24-72 hours onwards): Due to the destruction of β-cells and severe insulin deficiency.

-

-

Confirmation of Diabetes: Diabetes is typically confirmed 48-72 hours post-alloxan injection. Rats with fasting blood glucose levels consistently above 250 mg/dL (or 11.1 mmol/L) are considered diabetic.[5]

-

Long-term Management: For long-term studies, monitor the health of the diabetic rats daily. This includes observing their activity, food and water intake, and body weight. Administer long-acting insulin (e.g., glargine) as needed to manage severe hyperglycemia and prevent ketoacidosis.[9]

Data Presentation

Alloxan Dosage and Administration

| Parameter | Recommended Protocol |

| Drug | Alloxan Monohydrate |

| Vehicle | Cold, sterile 0.9% Saline |

| Route of Administration | Intraperitoneal (i.p.) |

| Fasting Period | 16-36 hours |

| Effective Dose Range | 120 - 200 mg/kg body weight |

| Commonly Used Dose | 150 mg/kg body weight[5][6][7][8] |

Comparative Efficacy of Different Alloxan Doses

| Dose (mg/kg, i.p.) | Induction Rate | Mortality Rate | Key Observations | Reference |

| 120 | Lower induction, higher failure rate | Low | High incidence of self-recovery.[8] | [8] |

| 150 | ~83% | Moderate | Considered optimal for a stable diabetic model with fewer complications.[5][7][8] | [5][7][8] |

| 160 | High | Moderate | Suitable for inducing stable diabetes. | [4][10][11] |

| 170 | High | High | Increased mortality and side effects like alopecia.[10] | [10] |

| 180 | High | High | Highest mortality rate observed in some studies.[7] | [7] |

| 200 | ~70-81% | ~10% | Induces severe diabetes, often requiring intensive insulin therapy to prevent ketoacidosis.[7][9][12] | [7][9][12] |

Pitfalls and Considerations

-

Alloxan Instability: Alloxan is highly unstable in aqueous solutions. The solution must be prepared fresh and kept cold immediately prior to injection.

-

Animal Strain and Age: The susceptibility to alloxan can vary between different rat strains and ages.[4] It is crucial to standardize these variables within a study.

-

Self-Recovery: Spontaneous recovery from hyperglycemia can occur, particularly at lower doses of alloxan.[8] Regular monitoring of blood glucose is essential to ensure a stable diabetic state.

-

Mortality: Mortality can be significant, especially at higher doses, primarily due to hypoglycemic shock in the initial hours post-injection or later from ketoacidosis.[9]

-

Toxicity: Alloxan can exhibit toxicity to other organs, particularly the kidneys, at high doses.[11]

Conclusion

The use of this compound provides a robust and widely utilized model for inducing Type 1 diabetes in rats. A single intraperitoneal injection of 150 mg/kg in fasted rats is a commonly recommended starting point for achieving a high rate of diabetes induction with manageable side effects. Careful adherence to the protocol, particularly regarding the fresh preparation of the alloxan solution and post-injection care to manage the initial hypoglycemia, is critical for the successful and humane establishment of this diabetic animal model. Researchers should be aware of the potential for variability and optimize the protocol for their specific experimental conditions.

References

- 1. The mechanisms of alloxan- and streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The mechanism of alloxan and streptozotocin action in B cells of the rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] The mechanism of alloxan and streptozotocin action in B cells of the rat pancreas. | Semantic Scholar [semanticscholar.org]

- 4. notulaebiologicae.ro [notulaebiologicae.ro]

- 5. banglajol.info [banglajol.info]

- 6. scispace.com [scispace.com]

- 7. Induction of Diabetes Mellitus Using Alloxan in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Self-recovery in diabetic Sprague Dawley rats induced by intraperitoneal alloxan and streptozotocin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Induction of type-1 diabetes mellitus in laboratory rats by use of alloxan: route of administration, pitfalls, and insulin treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijbcp.com [ijbcp.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Alloxan Hydrate-Induced Diabetes in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of alloxan hydrate for the induction of type 1 diabetes mellitus in mice, a common model for studying the disease and evaluating potential therapeutics. The protocols and data presented are compiled from various scientific studies to ensure reliability and reproducibility.

Introduction

Alloxan is a urea derivative that selectively destroys insulin-producing pancreatic beta cells, leading to a state of insulin-dependent diabetes.[1][2] Its structural similarity to glucose allows it to be preferentially taken up by the beta cells through the GLUT2 glucose transporter.[3][4] The cytotoxic action of alloxan is primarily mediated by the generation of reactive oxygen species (ROS), which causes damage to beta cells and subsequent necrosis.[1][3][5] This chemically-induced model of diabetes is widely used in experimental research due to its relative simplicity and cost-effectiveness compared to other models.[4][6]

Quantitative Data Summary

The effective dosage of alloxan for inducing diabetes in mice can vary depending on the strain, age, weight, and route of administration. The following tables summarize key quantitative data from various studies. It is important to note that some data from rat models are included for reference, as they are more extensively documented.

| Parameter | Alloxan Monohydrate Dosage (mg/kg body weight) | Mouse/Rat Strain | Route of Administration | Outcome | Reference |

| Dosage Optimization | 150 | CD-1 Mice | Intraperitoneal (i.p.) | Induction of insulin-dependent diabetes. | [7] |

| 170 | Rats | Intraperitoneal (i.p.) | 60% diabetes induction, 40% mortality. | [8] | |

| 150 | Rats | Intraperitoneal (i.p.) | 83% diabetes induction rate. | [4] | |

| 200 | Rats | Intraperitoneal (i.p.) | 81% diabetes induction rate, but with severe side effects. | [4] | |

| 150 | Wistar Rats | Intraperitoneal (i.p.) | Optimal dose with high success and lower mortality. | [9] | |

| 100, 120, 150, 170 | Rats | Intraperitoneal (i.p.) | 150 mg/kg yielded the most favorable conditions. | [2] | |

| Blood Glucose Levels | 150 | CD-1 Mice | Intraperitoneal (i.p.) | Blood glucose >200 mg/dL considered diabetic. | [7] |

| 150 | Wistar Rats | Intraperitoneal (i.p.) | Blood glucose >250 mg/dL considered diabetic after 72 hours. | [9] | |

| Not specified | Mice | Not specified | 4 to 5-fold increase in blood glucose 72 hours post-alloxan. | [10] | |

| Mortality Rates | 150, 160, 170 | Rats | Intraperitoneal (i.p.) | Dose-dependent mortality of 25%, 33.33%, and 40% respectively. | [8] |

| 150 | Rats | Intraperitoneal (i.p.) | Lower mortality compared to higher doses. | [2] | |

| 150 | Rabbits | Intravenous (i.v.) | Single injection led to a 91.67% mortality rate. | [6] |

Mechanism of Action: Alloxan-Induced Beta-Cell Destruction

Alloxan's diabetogenic effect is a result of a cascade of events initiated by its uptake into pancreatic beta cells.

-

Selective Uptake : Due to its structural similarity to glucose, alloxan is transported into beta cells via the GLUT2 transporter.[3][4]

-

Redox Cycling and ROS Generation : Inside the cell, alloxan undergoes a redox cycle with its reduction product, dialuric acid. This process generates superoxide radicals (O₂⁻).[1][3][11]

-

Formation of Hydrogen Peroxide and Hydroxyl Radicals : Superoxide radicals are dismutated to hydrogen peroxide (H₂O₂). In the presence of iron, H₂O₂ is converted to highly reactive hydroxyl radicals (•OH) via the Fenton reaction.[3][11]

-

Cellular Damage and Necrosis : The massive production of these reactive oxygen species leads to oxidative stress, causing DNA fragmentation and damage to cellular components.[1][3] This culminates in the necrosis and destruction of the pancreatic beta cells, leading to a deficiency in insulin production.[1][2]

Signaling Pathway of Alloxan-Induced Beta-Cell Damage

Caption: Signaling pathway of alloxan-induced pancreatic beta-cell destruction.

Experimental Protocols

Materials:

-

Alloxan monohydrate (Sigma-Aldrich or equivalent)

-

Sterile 0.9% saline solution (chilled) or citrate buffer (pH 4.5)

-

Mice (e.g., CD-1, Swiss albino), fasted for 12-18 hours with free access to water

-

Insulin syringes (1 mL) with 27-gauge needles

-

Glucometer and test strips

-

5% or 10% glucose solution

Protocol for Induction of Diabetes:

-

Animal Preparation : Fast the mice for 12-18 hours before alloxan administration.[9] This enhances the diabetogenic effect. Ensure free access to water.

-

Alloxan Solution Preparation : Prepare the alloxan solution immediately before use as it is unstable in aqueous solutions.[9][12] Dissolve alloxan monohydrate in chilled sterile 0.9% saline or citrate buffer (pH 4.5) to the desired concentration.[4][12] A common concentration is 5% (w/v).[4] Keep the solution on ice and protected from light.[12]

-

Dosage and Administration :

-

Weigh each mouse to calculate the exact dose. A commonly used dose is a single intraperitoneal (i.p.) injection of 150 mg/kg body weight.[7]

-

Bring the alloxan solution to room temperature just before injection to reduce discomfort.[13]

-

Administer the calculated volume of alloxan solution via i.p. injection using a new sterile needle for each animal.[13]

-

-

Post-Injection Care and Hypoglycemia Management :

-

Immediately after alloxan administration, replace the water bottles with a 5% or 10% glucose solution for the next 24 hours.[4][9] This is crucial to prevent fatal hypoglycemia that can occur due to the massive release of insulin from the damaged beta cells.[6]

-

Alloxan induces a triphasic blood glucose response: an initial hyperglycemia, followed by hypoglycemia, and finally, sustained hyperglycemia.[6]

-

-

Confirmation of Diabetes :

-

Monitor blood glucose levels starting 48-72 hours after alloxan injection.[2][10]

-

Blood samples can be collected from the tail vein.[13]

-

Mice with fasting blood glucose levels consistently above 200-250 mg/dL are considered diabetic and can be used for further studies.[7][14]

-

Continue to monitor blood glucose levels and the general health of the diabetic mice regularly.[13]

-

Experimental Workflow for Alloxan-Induced Diabetes in Mice

Caption: A typical experimental workflow for inducing diabetes in mice using alloxan.

Important Considerations and Troubleshooting

-

Alloxan Instability : Alloxan is highly unstable in aqueous solutions with a short half-life.[9] Therefore, it is imperative to prepare the solution fresh and use it immediately.

-

Variability in Response : The response to alloxan can be unpredictable, with some animals showing resistance or experiencing high mortality.[8] It is advisable to conduct a pilot study to determine the optimal dose for the specific mouse strain and laboratory conditions.

-

Animal Welfare : Monitor the animals closely for signs of distress, such as dehydration, weight loss, and ketoacidosis.[4] Provide appropriate supportive care as needed.

-

Route of Administration : While intraperitoneal injection is common, intravenous administration can also be used. The speed of intravenous injection can significantly impact the success rate and mortality.[8]

-

Autoreversal : In some cases, especially with lower doses, animals may recover from the diabetic state due to the regeneration of pancreatic beta cells.[8][9]

By following these detailed protocols and considering the critical factors, researchers can successfully establish a reliable alloxan-induced diabetic mouse model for their studies.

References

- 1. researchgate.net [researchgate.net]

- 2. banglajol.info [banglajol.info]

- 3. The mechanisms of alloxan- and streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Induction of Diabetes Mellitus Using Alloxan in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alloxan Induced Diabetes: Mechanisms and Effects | Semantic Scholar [semanticscholar.org]

- 6. Practical considerations for reducing mortality rates in alloxan-induced diabetic rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Blood glucose lowering activity of aloe based composition, UP780, in alloxan induced insulin dependent mouse diabetes model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alloxan: An unpredictable drug for diabetes induction? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijbpas.com [ijbpas.com]

- 10. researchgate.net [researchgate.net]

- 11. The mechanism of alloxan and streptozotocin action in B cells of the rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]